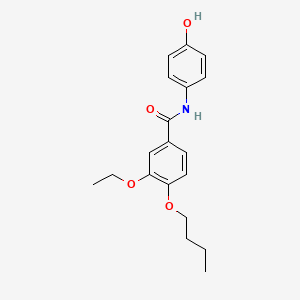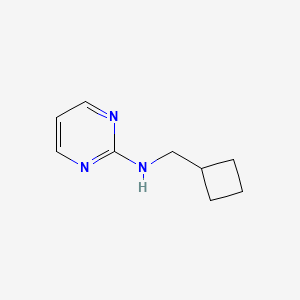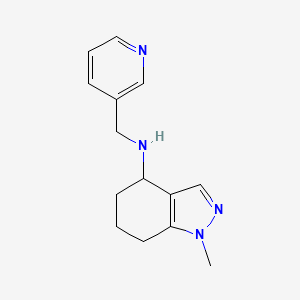![molecular formula C17H26N2O2 B7540919 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic compound that acts as a potent stimulant and has been used as a recreational drug. MDPV has gained significant attention in recent years due to its potential for abuse and harmful effects on human health. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid acts by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neurons. This effect is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug has also been shown to produce anxiety, paranoia, and hallucinations in some users.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. Additionally, this compound has a relatively short half-life, which allows for precise control over the duration of its effects.
However, this compound also has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, the drug has a high potential for abuse and can produce harmful effects on human health.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid. One area of interest is the drug's potential as a treatment for depression and other mood disorders. This compound's ability to increase dopamine and norepinephrine levels in the brain could be useful in treating these conditions.
Another area of research is the development of new drugs that are based on the structure of this compound. By modifying the chemical structure of the drug, researchers may be able to create compounds that are more selective and have fewer side effects.
Conclusion
In conclusion, this compound, or this compound, is a potent stimulant that has potential applications in scientific research. The drug acts by binding to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. While this compound has several advantages for use in lab experiments, it also has limitations and potential for abuse. Future research on this compound could lead to new treatments for mood disorders and the development of safer and more selective drugs.
Synthesemethoden
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid is synthesized through a multi-step process that involves the reaction of 1-benzyl-4-piperidone with 2,3-dimethylphenyl hydrazine. The resulting intermediate is then reacted with pentanoic acid to yield this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been linked to the drug's ability to produce euphoria and stimulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-5-7-16(15(14)2)19-12-10-18(11-13-19)9-4-3-8-17(20)21/h5-7H,3-4,8-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCNHCWIVGIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
